2-{[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]oxy}-5-methoxypyrimidine
Description
This compound features a pyrimidine core substituted with a methoxy group at position 5 and a piperidin-4-yloxy linkage at position 2. The piperidine ring is further functionalized with a 5-cyclopropyl-1,3,4-thiadiazole moiety.
Properties
IUPAC Name |
2-cyclopropyl-5-[4-(5-methoxypyrimidin-2-yl)oxypiperidin-1-yl]-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2S/c1-21-12-8-16-14(17-9-12)22-11-4-6-20(7-5-11)15-19-18-13(23-15)10-2-3-10/h8-11H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSPFGAEEXARJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1)OC2CCN(CC2)C3=NN=C(S3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Heterocyclic Core Modifications
2-{1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-ylmethoxy}-3-methylpyridine (CAS 2201319-50-6)
- Structure : Replaces the pyrimidine core with a pyridine ring, bearing a methyl group at position 3.
- Molecular weight: 330.45 g/mol (vs. ~325–335 g/mol for the target compound, estimated based on formula C17H22N4OS) . The methoxy group in the target compound may enhance solubility compared to the methyl group in this analog.
4-[1-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-piperidin-4-yloxy]-1H-pyrazolo[3,4-d]pyrimidine
- Structure : Features a pyrazolo-pyrimidine core and an oxadiazole substituent.
- Key Differences: Oxadiazole (vs. thiadiazole) reduces electronegativity, altering electronic interactions with biological targets.
Substituent Effects
5-(Pyrimidin-5-yl)-1,2,4-oxadiazole Derivatives
- Structure : Oxadiazole replaces thiadiazole in the piperidine-linked moiety.
- Key Differences :
- Oxadiazoles exhibit lower electronegativity and reduced hydrogen-bond acceptor capacity compared to thiadiazoles, impacting target selectivity .
- Synthetic routes for oxadiazoles (e.g., three-component cycloaddition) differ from thiadiazole synthesis, which may involve thiourea or sulfur incorporation .
4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile
- Structure: Substitutes thiadiazole with thiazole and introduces a cyano group.
- Key Differences: Thiazole’s single nitrogen atom (vs. two in thiadiazole) reduces ring aromaticity and electron-withdrawing effects.
Physicochemical and Pharmacokinetic Properties
*Predicted values based on computational models and structural analogs .
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